8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
CM026 is a selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. It acts by binding within the aldehyde binding pocket of ALDH1A1 in an uncompetitive partial mode of inhibition.
Scientific Research Applications
Antiasthmatic Activity : Derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, similar to the queried compound, have shown significant antiasthmatic activity. Particularly, compounds with electron-withdrawing groups displayed notable activity, suggesting potential as anti-asthmatic agents (Bhatia et al., 2016).
Antihistaminic Properties : Some derivatives of 1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones have been synthesized and evaluated for their antihistaminic activity, showing inhibition of histamine-induced bronchospasm and anaphylaxis, with potential clinical applications (Pascal et al., 1985).
Cardiovascular Activity : Studies on 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed significant cardiovascular activity, including antiarrhythmic and hypotensive effects. This suggests potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Psychotropic Activity : Arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been explored for their psychotropic potential. Some compounds displayed antidepressant and anxiolytic properties, indicating their usefulness in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Serotonin and Dopamine Receptor Affinity : N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones were found to have significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, suggesting applications in neuropsychiatric drug development (Żmudzki et al., 2015).
Antimycobacterial Activity : Novel purine linked piperazine derivatives were synthesized targeting Mycobacterium tuberculosis. These compounds showed promising anti-mycobacterial activity, suggesting potential use in tuberculosis treatment (Konduri et al., 2020).
Mechanism of Action
Target of Action
The primary target of SMR000016478 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the response to stress conditions. By targeting DnaK, SMR000016478 can potentially interfere with these processes.
Mode of Action
SMR000016478 interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, SMR000016478 can enhance the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
This can lead to a disruption in the normal functioning of bacterial cells, particularly in their ability to form biofilms .
Result of Action
The primary result of SMR000016478’s action is the inhibition of biofilm formation in S. aureus . This can potentially make the bacteria more susceptible to antimicrobial agents, thereby enhancing the effectiveness of treatment strategies.
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-15(2)7-8-28-17(23-19-18(28)21(30)25(4)22(31)24(19)3)14-26-9-11-27(12-10-26)20(29)16-6-5-13-32-16/h5-6,13,15H,7-12,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUKKXWABRVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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